molecular formula C18H17N5O2S B4387863 N-[2-(3-methylsulfanylanilino)-2-oxoethyl]-4-(1,2,4-triazol-4-yl)benzamide

N-[2-(3-methylsulfanylanilino)-2-oxoethyl]-4-(1,2,4-triazol-4-yl)benzamide

Cat. No.: B4387863
M. Wt: 367.4 g/mol
InChI Key: WKCNVTDGPKWUIL-UHFFFAOYSA-N
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Description

N-[2-(3-methylsulfanylanilino)-2-oxoethyl]-4-(1,2,4-triazol-4-yl)benzamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzamide core linked to a triazole ring and a phenyl group substituted with a methylthio group. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(3-methylsulfanylanilino)-2-oxoethyl]-4-(1,2,4-triazol-4-yl)benzamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the intermediate compounds, which are then coupled under specific reaction conditions. For instance, the synthesis may involve:

    Formation of the Benzamide Core: This can be achieved through the reaction of 4-(4H-1,2,4-triazol-4-yl)benzoic acid with an appropriate amine.

    Introduction of the Methylthio Group: This step involves the substitution of a hydrogen atom on the phenyl ring with a methylthio group, often using methylthiolating agents under controlled conditions.

    Coupling Reactions: The final step involves coupling the intermediate compounds to form the target molecule, often using coupling reagents like EDCI or DCC in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reaction setups may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[2-(3-methylsulfanylanilino)-2-oxoethyl]-4-(1,2,4-triazol-4-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group in the benzamide core can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The phenyl ring can undergo electrophilic substitution reactions, introducing different substituents under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nitrating agents.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated, nitrated phenyl derivatives.

Scientific Research Applications

N-[2-(3-methylsulfanylanilino)-2-oxoethyl]-4-(1,2,4-triazol-4-yl)benzamide has been explored for various scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.

    Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-[2-(3-methylsulfanylanilino)-2-oxoethyl]-4-(1,2,4-triazol-4-yl)benzamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity. For instance, the triazole ring may interact with metal ions in enzyme active sites, while the benzamide core can form hydrogen bonds with amino acid residues.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(3-methylsulfanylanilino)-2-oxoethyl]-4-(1,2,4-triazol-4-yl)benzamide is unique due to the presence of both a triazole ring and a methylthio-substituted phenyl group, which confer distinct chemical reactivity and potential biological activities compared to other similar compounds.

Properties

IUPAC Name

N-[2-(3-methylsulfanylanilino)-2-oxoethyl]-4-(1,2,4-triazol-4-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N5O2S/c1-26-16-4-2-3-14(9-16)22-17(24)10-19-18(25)13-5-7-15(8-6-13)23-11-20-21-12-23/h2-9,11-12H,10H2,1H3,(H,19,25)(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKCNVTDGPKWUIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC(=C1)NC(=O)CNC(=O)C2=CC=C(C=C2)N3C=NN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[2-(3-methylsulfanylanilino)-2-oxoethyl]-4-(1,2,4-triazol-4-yl)benzamide
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N-[2-(3-methylsulfanylanilino)-2-oxoethyl]-4-(1,2,4-triazol-4-yl)benzamide
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N-[2-(3-methylsulfanylanilino)-2-oxoethyl]-4-(1,2,4-triazol-4-yl)benzamide
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N-[2-(3-methylsulfanylanilino)-2-oxoethyl]-4-(1,2,4-triazol-4-yl)benzamide
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N-[2-(3-methylsulfanylanilino)-2-oxoethyl]-4-(1,2,4-triazol-4-yl)benzamide
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N-[2-(3-methylsulfanylanilino)-2-oxoethyl]-4-(1,2,4-triazol-4-yl)benzamide

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